molecular formula C18H27N5 B7042063 N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine

Cat. No.: B7042063
M. Wt: 313.4 g/mol
InChI Key: FAROLCKVUCTVOL-UHFFFAOYSA-N
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Description

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine is a synthetic organic compound that belongs to the class of phenylethylamines

Properties

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5/c1-15(19-9-6-16-7-10-22(2)11-8-16)17-4-3-5-18(12-17)23-13-20-21-14-23/h3-5,12-16,19H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAROLCKVUCTVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=NN=C2)NCCC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylpiperidine, 1,2,4-triazole, and a phenyl derivative.

    Formation of Intermediates: The initial step involves the formation of intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: The intermediates are then subjected to coupling reactions under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or ethanol.

    Purification: The final product is purified using techniques like recrystallization, column chromatography, or distillation to obtain a high-purity compound suitable for further applications.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring, using reagents such as sodium hydride or lithium diisopropylamide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors.

    Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion in biological systems.

    Biological Research: It is used as a tool compound to study the effects of phenylethylamines on cellular signaling pathways and receptor binding.

    Industrial Applications: The compound may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific receptors or enzymes involved.

Comparison with Similar Compounds

N-[2-(1-methylpiperidin-4-yl)ethyl]-1-[3-(1,2,4-triazol-4-yl)phenyl]ethanamine can be compared with other similar compounds, such as:

    Phenylethylamines: Compounds like amphetamine or methamphetamine, which also contain a phenylethylamine core but differ in their substituents and pharmacological effects.

    Piperidine Derivatives: Compounds like piperidine or piperazine, which share the piperidine ring but have different functional groups and applications.

    Triazole Derivatives: Compounds like fluconazole or itraconazole, which contain the triazole ring and are used as antifungal agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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